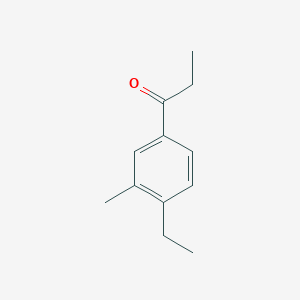
1-(4-Ethyl-3-methylphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethyl-3-methylphenyl)propan-1-one is an organic compound with the molecular formula C12H16O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a phenyl ring substituted with ethyl and methyl groups. This compound is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Ethyl-3-methylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethyl-3-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Ethyl-3-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can yield alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: HNO3 (nitration), SO3 (sulfonation), Br2 (bromination)
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitro, sulfonyl, and halogenated derivatives
Wissenschaftliche Forschungsanwendungen
1-(4-Ethyl-3-methylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Ethyl-3-methylphenyl)propan-1-one depends on its specific application. In chemical reactions, the carbonyl group acts as an electrophile, facilitating nucleophilic addition or substitution reactions. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Methylphenyl)propan-1-one
- 1-(3,4-Dimethylphenyl)propan-1-one
- 1-(4-Ethylphenyl)propan-1-one
Comparison: 1-(4-Ethyl-3-methylphenyl)propan-1-one is unique due to the presence of both ethyl and methyl substituents on the phenyl ring, which can influence its reactivity and physical properties. Compared to its analogs, this compound may exhibit different boiling points, solubility, and reactivity patterns, making it suitable for specific applications in research and industry.
Biologische Aktivität
1-(4-Ethyl-3-methylphenyl)propan-1-one, also known as a synthetic cathinone, is part of a class of compounds that have garnered attention due to their psychoactive properties and potential therapeutic applications. This article explores the biological activities associated with this compound, including its antioxidant, anticancer, and neuropharmacological effects.
Chemical Structure and Properties
This compound is characterized by its unique structure which influences its biological activity. The compound features a propanone backbone with an ethyl and a methyl group attached to a phenyl ring. This structural configuration is crucial for its interaction with biological targets.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives of this compound can scavenge free radicals effectively, which is critical in mitigating oxidative stress-related damage in cells.
Table 1: Antioxidant Activity of Related Compounds
| Compound Name | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| This compound | TBD | |
| 1-(4-Fluorophenyl)-2-(Dimethylamino)Propan-1-One | 79.62 | |
| 3-Methyl-Ethylcathinone | TBD |
Note: TBD indicates that specific data for this compound was not available in the reviewed literature.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to exert cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U-87).
Case Studies
A notable study demonstrated that derivatives of this compound exhibited higher cytotoxicity against MCF-7 cells compared to standard treatments like Tamoxifen. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Neuropharmacological Effects
The neuropharmacological profile of this compound suggests potential stimulant effects similar to other cathinones. Reports indicate that it may enhance dopamine release, contributing to its psychoactive properties.
Eigenschaften
Molekularformel |
C12H16O |
|---|---|
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
1-(4-ethyl-3-methylphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O/c1-4-10-6-7-11(8-9(10)3)12(13)5-2/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
JVWGKISLWWMYAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)C(=O)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















